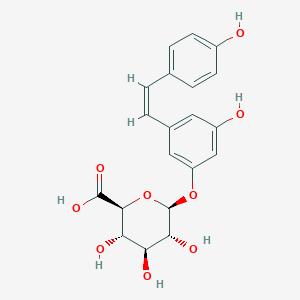
cis-Resveratrol 3-O-glucuronide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cis-resveratrol 3-O-glucuronide involves the glucuronidation of resveratrol. This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the human body. Specifically, resveratrol is glucuronidated to form two main glucuronides: 3-O- and 4'-O-glucuronides. The glucuronidation is regio- and stereoselective, occurring at a faster rate with the cis-isomer and preferring the 3-position on both isomers (Aumont et al., 2001). A concise synthesis pathway for these glucuronide conjugates has been described, utilizing strategies such as Heck coupling (Learmonth, 2003).
Molecular Structure Analysis
The molecular structure of cis-resveratrol 3-O-glucuronide has been characterized by LC-MS and proton NMR techniques, confirming its glucuronidation at the 3-position. The structure elucidates the addition of a glucuronic acid moiety to resveratrol, enhancing its polarity and biological availability for excretion (Aumont et al., 2001).
Chemical Reactions and Properties
cis-Resveratrol 3-O-glucuronide undergoes metabolic transformations primarily through glucuronidation, a phase II metabolic reaction. This modification significantly alters its chemical properties, increasing its solubility in water and facilitating its excretion from the body. The glucuronidation reaction is selective and efficient, with specific UGT isoforms catalyzing the process (Aumont et al., 2001).
Physical Properties Analysis
The physical properties of cis-resveratrol 3-O-glucuronide, such as solubility and stability, are influenced by its glucuronidated structure. The addition of a glucuronic acid moiety increases its hydrophilicity compared to its parent compound, resveratrol. This alteration enhances its solubility in aqueous solutions, making it more readily excreted by the kidneys.
Chemical Properties Analysis
The chemical properties of cis-resveratrol 3-O-glucuronide reflect its role as a metabolite of resveratrol. The glucuronidation process imparts the compound with properties that facilitate its elimination from the body, such as increased water solubility. Moreover, this modification may affect its bioactivity compared to the parent compound, altering its interaction with biological targets and its overall bioavailability (Aumont et al., 2001).
Wissenschaftliche Forschungsanwendungen
Glucuronidation of cis- and trans-Resveratrol : Both cis- and trans-resveratrol undergo glucuronidation, a metabolic process where glucuronic acid is added to a substance, in human liver microsomes. This process is regio- and stereoselective, occurring at a faster rate with the cis-isomer and predominantly at the 3-position on both isomers. This glucuronidation is catalyzed by various UDP-glucuronosyltransferase (UGT) isoforms, with significant differences in activity among the isoforms (Aumont et al., 2001).
Glucuronidation in Rat Brain and Astrocytes : Similar glucuronidation processes occur in rat brain, olfactory mucosa, and cultured astrocytes. These tissues can form resveratrol glucuronides, although to a lesser extent compared to the liver. The study also found that in inflammatory conditions, the glucuronidation of trans-resveratrol is enhanced in astrocytes (Sabolovic et al., 2007).
Glucuronidation in the Human Gastrointestinal Tract : The human gastrointestinal tract contributes significantly to the glucuronidation of cis- and trans-resveratrol. Different segments of the GI tract and certain UGT isoforms show varying rates of glucuronidation for the two isomers. This suggests the importance of the GI tract in the first-pass metabolism of these polyphenols (Sabolovic et al., 2006).
Effects of UGT Polymorphisms on Glucuronidation : Variations in the UGT1A6 and UGT1A1 genotypes influence the glucuronidation of cis-resveratrol. These genetic variations lead to differences in the activity of the respective enzymes and thus in the metabolism of resveratrol (Iwuchukwu et al., 2009).
Synthesis of Resveratrol Glucuronides : The synthesis of regioisomeric 3-O-β-d- and 4‘-O-β-d-glucuronide conjugates of trans-resveratrol has been achieved. This is important for creating reference standards for identifying and quantifying these significant metabolites in preclinical studies (Learmonth, 2003).
Zukünftige Richtungen
The metabolism of simple phenolics and polyphenols plays a crucial role in their bioavailability, detailed knowledge of their transformation is of high scientific value . Studies in Alzheimer’s patients and in mucopolysaccharidosis type 1 (MPS 1) are currently in development to test the effect this improved bioavailability has on those patient populations .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-5-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O9/c21-12-5-3-10(4-6-12)1-2-11-7-13(22)9-14(8-11)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1-/t15-,16-,17+,18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSAYEBSTMCFKY-BMPGWQKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401009344 | |
| Record name | Cis-Resveratrol 3-O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401009344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Resveratrol 3-O-glucuronide | |
CAS RN |
387372-23-8 | |
| Record name | Cis-Resveratrol 3-O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401009344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





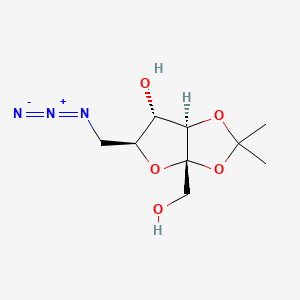
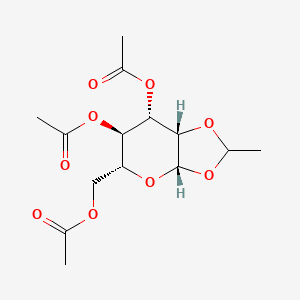
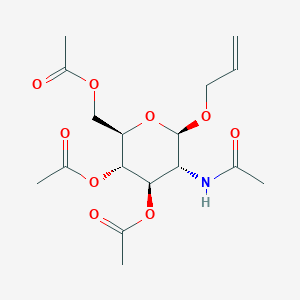
![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)
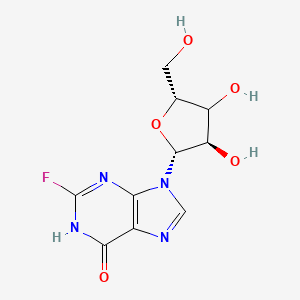
![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)

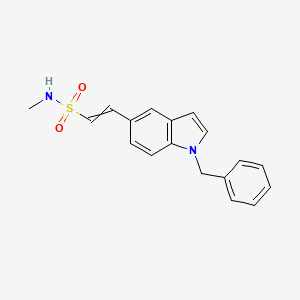


![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)